5-(2-Fluorophenyl)-2-pyrazinamine
Overview
Description
5-(2-Fluorophenyl)-2-pyrazinamine is an organic compound that belongs to the class of pyrazinamines It features a pyrazine ring substituted with a fluorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2-pyrazinamine typically involves the reaction of 2-fluorobenzonitrile with hydrazine derivatives under controlled conditions. One common method involves the use of a high-pressure autoclave where 2-fluorobenzonitrile is reacted with hydrazine hydrate in the presence of a catalyst such as platinum on carbon. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion and high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-2-pyrazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding pyrazine carboxylic acids.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazinamines with various functional groups replacing the fluorine atom
Scientific Research Applications
5-(2-Fluorophenyl)-2-pyrazinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2-pyrazinamine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins, leading to disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
- 2-(2-Fluorobenzoyl) malononitrile
Uniqueness
5-(2-Fluorophenyl)-2-pyrazinamine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-fluorophenyl)pyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWOZPPZRLBTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=N2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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